1,4,7,10,13-Pentaazacyclopentadecane
CAS No.: 295-64-7
Cat. No.: VC2316018
Molecular Formula: C10H25N5
Molecular Weight: 215.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 295-64-7 |
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Molecular Formula | C10H25N5 |
Molecular Weight | 215.34 g/mol |
IUPAC Name | 1,4,7,10,13-pentazacyclopentadecane |
Standard InChI | InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2 |
Standard InChI Key | KDCBVVQAMMXRFB-UHFFFAOYSA-N |
SMILES | C1CNCCNCCNCCNCCN1 |
Canonical SMILES | C1CNCCNCCNCCNCCN1 |
Introduction
Position in Macrocyclic Chemistry
Within the broader context of macrocyclic chemistry, 1,4,7,10,13-Pentaazacyclopentadecane is positioned as entry 18 in common classifications of macrocyclic polyamines, situated between tetraazacyclopentadecane and hexaazacyclooctadecane in terms of structural complexity and nitrogen content .
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 1,4,7,10,13-Pentaazacyclopentadecane has historically been challenging, contributing to its limited availability and utilization in research compared to other azamacrocycles . Traditional synthetic approaches often involved complex multi-step processes with relatively low yields.
Modern Synthetic Routes
Significant progress has been made in developing more efficient synthetic routes for 1,4,7,10,13-Pentaazacyclopentadecane. Kovacs et al. reported a convenient synthesis method using fragments containing two and three nitrogen atoms . This approach provided good yields and represented a significant advancement in making the compound more accessible for research purposes.
Researchers at the University of Notre Dame, University of Cincinnati, and University of Hull further simplified and shortened the synthetic route with minimal reduction in yield . This achievement is particularly notable as it addresses one of the primary limitations in the extensive utilization of pentaazamacrocycles in various applications.
Fragment-Based Synthesis
The most efficient synthesis of 1,4,7,10,13-Pentaazacyclopentadecane appears to be through fragment-based approaches, where smaller nitrogen-containing fragments are strategically combined to form the complete macrocyclic structure. This method typically involves:
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Preparation of di- and tri-amine precursors
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Strategic protection of amine groups to prevent side reactions
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Cyclization reactions to form the macrocyclic structure
These advanced synthetic methodologies have significantly improved the accessibility of 1,4,7,10,13-Pentaazacyclopentadecane, facilitating more extensive research into its properties and applications.
Coordination Chemistry
Metal Complexation Properties
The coordination chemistry of 1,4,7,10,13-Pentaazacyclopentadecane is one of its most significant and extensively studied aspects. The compound's five nitrogen atoms are strategically positioned to form stable complexes with various metal ions, making it an excellent chelating agent .
Stability Constants and Complex Formation
The stability of metal complexes formed with 1,4,7,10,13-Pentaazacyclopentadecane varies significantly depending on the metal ion involved. Research has shown that these complexes generally demonstrate high stability constants, indicating strong binding between the macrocycle and metal ions .
While direct stability constant data for 1,4,7,10,13-Pentaazacyclopentadecane itself is limited in the search results, studies on its functionalized derivative 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) provide valuable insights. Table 2 presents the stability constants for metal complexes with this derivative:
Metal Ion | log(K/dm³ mol⁻¹) | Reference |
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Cu(II) | 14.69 ± 0.02 | |
Cd(II) | 12.57 ± 0.03 | |
Pb(II) | 10.35 ± 0.03 | |
Zn(II) | 8.47 ± 0.01 | |
Co(II) | 7.45 ± 0.03 |
Biological and Medicinal Applications
Superoxide Dismutase Mimetics
One of the most significant biological applications of 1,4,7,10,13-Pentaazacyclopentadecane is the development of superoxide dismutase (SOD) mimetics. The manganese complex of this macrocycle, Mn(II)-dichloro(1,4,7,10,13-pentaazacyclopentadecane) (MnPAM), has been shown to effectively mimic the activity of superoxide dismutase enzymes .
Studies have demonstrated that MnPAM inhibits neutrophil-mediated cell injury in vitro and neutrophil-mediated tissue injury in vivo. In a mouse model, MnPAM inhibited colonic tissue injury and neutrophil accumulation induced by intracolonic instillation of dilute aqueous acetic acid in a dose-dependent manner .
Catalytic Activity of Manganese Complexes
The catalytic activity of manganese complexes of 1,4,7,10,13-Pentaazacyclopentadecane and its derivatives in the dismutation of superoxide has been quantified through kinetic studies. Table 3 presents the catalytic rate constants for various complexes:
Complex | Catalytic Rate Constant (kcat, M⁻¹ s⁻¹) | Reference |
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MnMAM (2-methyl derivative) | 3.31 × 10⁷ | |
MnBAM (2-(2-methylpropyl) derivative) | 1.91 × 10⁷ | |
MnPAM | Active but specific value not provided |
These high catalytic rate constants demonstrate the effectiveness of these complexes as SOD mimetics, with potential therapeutic applications in conditions involving oxidative stress and inflammation.
Anti-inflammatory Effects
The biological studies of 1,4,7,10,13-Pentaazacyclopentadecane complexes, particularly those with manganese, have revealed significant anti-inflammatory effects. The inhibition of neutrophil infiltration and tissue injury by MnPAM and its derivatives suggests a potential role for these compounds in treating inflammatory conditions .
The specificity of these effects is supported by the observation that manganese complexes of related macrocycles with little or no SOD activity (catalytic rate constants ≤ 0.1 × 10⁷ M⁻¹ s⁻¹) failed to inhibit colonic tissue injury or neutrophil infiltration in the same experimental model . This indicates that the anti-inflammatory effects are directly related to the superoxide dismutase activity of the complexes.
Derivatives and Related Compounds
Functionalized Derivatives
Several functionalized derivatives of 1,4,7,10,13-Pentaazacyclopentadecane have been synthesized to enhance specific properties or introduce new functionalities:
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Hydroxyl-Functionalized Derivatives: 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) features five hydroxyethyl arms attached to the nitrogen atoms, providing additional coordination sites through oxygen atoms .
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Methyl-Substituted Derivatives: Compounds such as 2-methyl-1,4,7,10,13-pentaazacyclopentadecane (MAM) and 2-(2-methylpropyl)-1,4,7,10,13-pentaazacyclopentadecane (BAM) introduce alkyl substituents that can modify the electronic and steric properties of the macrocycle .
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Fully Methylated Derivative: 1,4,7,10,13-Pentamethyl-1,4,7,10,13-pentaazacyclopentadecane features methyl groups on all five nitrogen atoms, significantly altering the coordination properties and reactivity of the compound .
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Carboxylate-Functionalized Derivatives: Derivatives bearing acetate groups, such as 1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid, have been developed for enhanced metal coordination, particularly with lanthanide ions .
Comparison with Related Azamacrocycles
1,4,7,10,13-Pentaazacyclopentadecane belongs to a broader family of azamacrocycles that vary in ring size and number of nitrogen atoms. Table 4 compares it with selected related compounds:
This comparison highlights the systematic variations in structure and composition among these related macrocycles, with 1,4,7,10,13-Pentaazacyclopentadecane occupying a middle position between the smaller tetraaza compounds and the larger hexaaza compounds.
Heteroatom Variants
In addition to nitrogen-containing macrocycles, analogous compounds with different heteroatoms have been synthesized and studied:
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1,4,7,10,13-Pentathiacyclopentadecane: This sulfur-containing analog (C₁₀H₂₀S₅) replaces all nitrogen atoms with sulfur, resulting in significantly different coordination properties and applications .
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1,4,7,10,13-Pentaoxacyclopentadecane: The oxygen analog, also known as 15-Crown-5, is a well-known crown ether with distinct metal ion selectivity compared to its nitrogen counterpart .
These heteroatom variants demonstrate how the nature of the donor atoms in the macrocyclic ring dramatically influences the compound's properties and coordination behavior.
Recent Research and Future Directions
Advanced Structural Studies
Recent research has expanded the understanding of the crystal chemistry of 1,4,7,10,13-Pentaazacyclopentadecane and its metal complexes. The flexibility of this macrocycle in adopting different coordination geometries with various metal ions has been systematically quantified, providing valuable insights into its coordination behavior .
Researchers have developed parameters to characterize and quantify the coordination geometries adopted by the macrocycle, applying these parameters to all known crystal structures of its metal complexes. This systematic approach enhances the understanding of structure-property relationships in these compounds .
Therapeutic Applications
The demonstrated anti-inflammatory effects of manganese complexes of 1,4,7,10,13-Pentaazacyclopentadecane suggest potential therapeutic applications in inflammatory conditions . The ability of these complexes to inhibit neutrophil infiltration and tissue injury through their superoxide dismutase activity makes them promising candidates for anti-inflammatory drugs.
Future research may focus on optimizing these complexes for specific therapeutic applications, improving their pharmacokinetic properties, and evaluating their efficacy in various inflammatory conditions.
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